molecular formula C14H21NO B4918639 2-ethyl-N-(1-phenylethyl)butanamide

2-ethyl-N-(1-phenylethyl)butanamide

Cat. No.: B4918639
M. Wt: 219.32 g/mol
InChI Key: DAMULJWICALWNG-UHFFFAOYSA-N
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Description

2-ethyl-N-(1-phenylethyl)butanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an ethyl group attached to the nitrogen atom and a phenylethyl group attached to the butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(1-phenylethyl)butanamide can be achieved through several synthetic routes. One common method involves the amidation of primary nitroalkanes. The process typically includes the following steps:

    Formation of the Amide Bond: The primary nitroalkane is first converted to a carboxylic acid through a series of reactions, including hydrolysis and oxidation. The carboxylic acid is then reacted with an amine to form the amide bond.

    Reaction Conditions: The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(1-phenylethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-ethyl-N-(1-phenylethyl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: It can be used in the development of new materials, including polymers and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-ethyl-N-(1-phenylethyl)butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-N-(1-phenylethyl)butanamide is unique due to its specific structural features, including the ethyl and phenylethyl groups. These features may confer distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

2-ethyl-N-(1-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-4-12(5-2)14(16)15-11(3)13-9-7-6-8-10-13/h6-12H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMULJWICALWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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